1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Description
The compound 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, a pyrrolidine ring, and a furan ring
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYIBRPPUDOOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the intermediate product. This intermediate is subsequently reacted with a furan derivative to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Research indicates that compounds containing the benzodiazole moiety often exhibit a wide range of biological activities, including:
- Antimicrobial : Exhibiting efficacy against various bacterial and fungal strains.
- Anticancer : Demonstrating potential in inhibiting tumor growth across several cancer cell lines.
- Anti-inflammatory : Showing promise in reducing inflammation in preclinical models.
Applications in Drug Development
-
Antimicrobial Agents
- The benzodiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives similar to 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole have demonstrated activity against resistant strains of bacteria and fungi, making them candidates for further development as antibiotics .
-
Anticancer Compounds
- Studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. In vitro assays have confirmed its effectiveness against various cancer lines such as MCF7 (breast cancer) and A549 (lung cancer) cells .
- Anti-inflammatory Agents
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing hydrazonoyl halides for the formation of heterocyclic compounds.
- Functionalization Strategies : Modifying the furan or pyrrolidine components to enhance biological activity and selectivity.
Case Studies
Several studies highlight the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole lies in its combination of the benzimidazole, pyrrolidine, and furan rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring attached to a pyrrolidine moiety, with the benzodiazole structure contributing to its unique properties. Its molecular formula is with a molecular weight of approximately 232.24 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the benzodiazole structure often exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The mechanism of action appears to involve the inhibition of key inflammatory pathways, including NF-κB signaling .
Neuroprotective Properties
Neuroprotective potential has also been explored. In studies involving scopolamine-induced memory impairment in mice, compounds similar to this compound demonstrated significant improvements in cognitive function. The proposed mechanism includes the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .
Study on Acetylcholinesterase Inhibition
A notable study focused on the synthesis of various triazole derivatives and their activity against AChE. Among these compounds, some exhibited IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease. The most potent compounds showed IC50 values as low as 3.04 μM, indicating strong AChE inhibitory activity .
Anti-tuberculosis Activity
Another area of interest is the potential application of this compound in tuberculosis treatment. Research has highlighted the importance of nitrogen heterocycles in developing new anti-tuberculosis agents. The structural similarity of benzodiazoles to known anti-tuberculosis drugs suggests that this compound could be further investigated for this purpose .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Benzodiazole Derivative A | C11H12N4O2 | AChE Inhibition | 3.04 |
| Benzodiazole Derivative B | C12H14N4O2 | Antimicrobial | 6.21 |
| Standard Drug (Donepezil) | C24H29N1O2 | AChE Inhibition | 6.21 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
